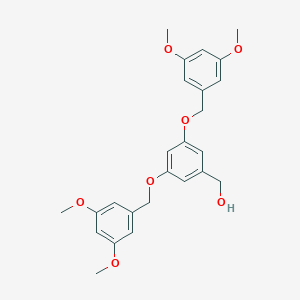

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Übersicht

Beschreibung

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol: is an organic compound with the molecular formula C25H28O7 and a molecular weight of 440.49 g/mol . It is characterized by the presence of multiple methoxy groups and benzyloxy linkages, making it a compound of interest in various chemical and pharmaceutical research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol typically involves the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents under controlled conditions. The reaction often requires the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into simpler alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of simpler alcohols.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Versatile Building Block:

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to the formation of various derivatives, which are useful in drug discovery and development. The compound's ability to undergo various chemical reactions facilitates the creation of diverse chemical entities.

Synthesis of Bioactive Compounds:

Research indicates that this compound can be utilized in the synthesis of several biologically active compounds, including:

- G-Secretase inhibitors

- Antagonists for human vanilloid receptor 1

- Adenosine A1 receptor antagonists

- Dopamine D4 receptor modulators .

These applications highlight its potential in developing therapeutic agents targeting neurological disorders and cancers.

Medicinal Chemistry

Potential Therapeutic Applications:

The compound's derivatives have shown promise in medicinal chemistry. For instance, compounds derived from this compound have been studied for their effects on cellular signaling pathways, which are crucial for developing treatments for diseases such as Alzheimer's and certain types of cancer.

Case Studies:

Several studies have explored the pharmacological properties of derivatives synthesized from this compound:

- Study on G-Secretase Inhibitors: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds derived from this alcohol exhibited significant inhibitory activity against G-Secretase, an enzyme implicated in Alzheimer's disease pathogenesis .

- Dopamine D4 Receptor Modulators: Research has shown that modifications to the benzyl alcohol structure can lead to selective dopamine D4 receptor modulators, which may have implications in treating psychiatric disorders .

Biochemical Research

Proteomics Research Tool:

this compound is increasingly being recognized as a valuable biochemical tool in proteomics research. Its ability to interact with specific proteins makes it suitable for studying protein functions and interactions within biological systems. This application is particularly relevant in identifying potential drug targets and understanding disease mechanisms.

Experimental Applications:

In laboratory settings, this compound can be employed to:

- Investigate protein-ligand interactions

- Study enzyme inhibition mechanisms

- Analyze signaling pathways in cellular models .

Summary Table of Applications

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide: Similar structure but with a bromide group instead of an alcohol group.

3,5-Dimethoxybenzyl Alcohol: A simpler structure with fewer methoxy and benzyloxy groups.

3,5-Bis(tert-butyldiphenylsilyloxy)benzyl Alcohol: Contains tert-butyldiphenylsilyloxy groups instead of methoxy groups.

Uniqueness: 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is unique due to its multiple methoxy and benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is an organic compound with the molecular formula and a molecular weight of . This compound has garnered interest due to its potential biological activities, particularly its antimicrobial , antioxidant , and antiviral properties . The compound is synthesized through the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents, often utilizing solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these tests reveal its efficacy in inhibiting bacterial growth.

| Microorganism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Escherichia coli | 64 |

| Pichia pastoris | 16 |

The compound's structure-activity relationship suggests that the presence of methoxy groups contributes to its antimicrobial efficacy. Compounds with electron-donating substituents showed enhanced activity compared to those with electron-accepting groups .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that this compound effectively scavenges free radicals, demonstrating a strong antioxidant capacity.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

These findings suggest that the compound may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antiviral Properties

In addition to its antimicrobial and antioxidant properties, this compound has shown promise as an antiviral agent. Preliminary studies indicate effectiveness against certain viral strains, although further research is necessary to elucidate the specific mechanisms involved.

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. The presence of multiple methoxy and benzyloxy groups likely enhances its reactivity and interaction with biological molecules.

Case Studies

- Antimicrobial Activity Study : A study conducted on various derivatives of benzyl alcohols demonstrated that modifications in the substituents significantly affected antimicrobial potency. The study highlighted that compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria .

- Antioxidant Assessment : A comparative analysis of various phenolic compounds revealed that those with multiple methoxy groups displayed superior antioxidant properties. This aligns with findings for this compound, suggesting a potential role in therapeutic applications aimed at oxidative stress-related conditions.

Eigenschaften

IUPAC Name |

[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHQMXZJXJJPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578208 | |

| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176650-92-3 | |

| Record name | {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.